1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that features a combination of pyridine, thiazole, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[4,5-c]pyridine core, followed by the attachment of the piperidine and piperazine rings through various coupling reactions.
Formation of Thiazolo[4,5-c]pyridine Core: This step typically involves the annulation of a thiazole ring to a pyridine derivative.
Coupling Reactions: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
Thiazolo[4,5-b]pyridines: These compounds are structurally similar and have been investigated for their pharmacological effects.
Uniqueness
1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its combination of multiple bioactive moieties, which may confer a broader range of biological activities and therapeutic potential compared to simpler analogs.
Properties
Molecular Formula |
C24H28N6OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C24H28N6OS/c1-2-9-26-23(5-1)29-16-14-28(15-17-29)11-3-4-18-31-20-7-12-30(13-8-20)24-27-21-19-25-10-6-22(21)32-24/h1-2,5-6,9-10,19-20H,7-8,11-18H2 |
InChI Key |
PXPQGWJCPYSHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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